Chemical Characterization of Dipivefrin Hydrochloride and Its Analogs: An In-depth Technical Guide
Chemical Characterization of Dipivefrin Hydrochloride and Its Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical characterization of Dipivefrin Hydrochloride, a prodrug of epinephrine used in the treatment of open-angle glaucoma.[1] This document details the physicochemical properties, spectroscopic analysis, and chromatographic separation of Dipivefrin Hydrochloride and its analogs. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and analysis of ophthalmic drug products.
Physicochemical Properties
Dipivefrin Hydrochloride is the hydrochloride salt of Dipivefrin, which is the dipivalate ester of epinephrine.[2] This structural modification enhances its lipophilicity, allowing for greater penetration into the anterior chamber of the eye compared to epinephrine.[1] Once administered, it is hydrolyzed by esterases in the cornea to release the active compound, epinephrine.[1]
Table 1: Physicochemical Properties of Dipivefrin Hydrochloride
| Property | Value | Reference |
| Chemical Formula | C₁₉H₃₀ClNO₅ | [2] |
| Molecular Weight | 387.9 g/mol | [2] |
| Appearance | White crystalline powder | |
| Melting Point | 158 °C | |
| Solubility | Soluble in water | |
| Stereochemistry | Racemic | [2] |
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and identification of Dipivefrin Hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of Dipivefrin Hydrochloride.
Table 2: ¹H NMR Spectral Data for Dipivefrin Hydrochloride (Predicted in DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.5 | br s | 1H | OH |
| ~7.2-7.4 | m | 3H | Ar-H |
| ~5.1 | m | 1H | CH-OH |
| ~3.4 | m | 2H | CH₂-N |
| ~2.7 | s | 3H | N-CH₃ |
| 1.25 | s | 18H | C(CH₃)₃ |
Note: This is a predicted spectrum and actual experimental values may vary. A publicly available ¹H NMR spectrum can be found at ChemicalBook.[3]
Table 3: ¹³C NMR Spectral Data for Dipivefrin Hydrochloride (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~177 | C=O (pivaloyl) |
| ~148, 146 | Ar-C (quaternary) |
| ~122, 120, 119 | Ar-CH |
| ~68 | CH-OH |
| ~52 | CH₂-N |
| ~39 | C(CH₃)₃ (quaternary) |
| ~33 | N-CH₃ |
| ~27 | C(CH₃)₃ |
Note: This is a predicted spectrum and actual experimental values may vary.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the Dipivefrin Hydrochloride molecule.
Table 4: Key FT-IR Absorption Bands for Dipivefrin Hydrochloride
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, broad | O-H stretch (hydroxyl) |
| ~3000 | Medium | N-H stretch (secondary amine salt) |
| ~2970 | Strong | C-H stretch (aliphatic) |
| ~1750 | Strong | C=O stretch (ester) |
| ~1600, 1500 | Medium | C=C stretch (aromatic) |
| ~1280 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of Dipivefrin Hydrochloride, aiding in its identification and structural confirmation. Electrospray ionization (ESI) is a suitable technique for this molecule.
Table 5: Predicted Mass Spectrometry Fragmentation of Dipivefrin Hydrochloride
| m/z | Proposed Fragment |
| 352.2 | [M-Cl]⁺ (Dipivefrin base) |
| 251.1 | [M-Cl - C₅H₉O₂]⁺ (Loss of one pivaloyl group) |
| 150.1 | [M-Cl - 2(C₅H₉O₂)]⁺ (Loss of both pivaloyl groups, epinephrine fragment) |
| 86.1 | [C₅H₁₀O]⁺ (Pivaloyl fragment) |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the primary technique for the quantitative analysis of Dipivefrin Hydrochloride in pharmaceutical formulations.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
A stability-indicating RP-HPLC method is crucial for determining the purity of Dipivefrin Hydrochloride and for quantifying it in the presence of its degradation products.
Table 6: Example RP-HPLC Method for Dipivefrin Hydrochloride Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and a suitable buffer (e.g., phosphate or acetate) with an ion-pairing agent, isocratic or gradient elution. A reported method for a related compound used acetonitrile and water with phosphoric acid.[4] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at approximately 280 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
Dipivefrin Analogs
The development of analogs of Dipivefrin has been explored to improve its therapeutic profile. These analogs often involve modifications to the catecholamine structure or the ester prodrug moiety. The synthesis of epinephrine prodrugs and analogs has been a subject of research to enhance drug delivery and efficacy.[5][6]
One area of investigation has been the synthesis of other pivaloyl esters of catecholamines. The synthesis of such esters can be achieved through various organic chemistry reactions.[7][8] Another approach involves the creation of acidic epinephrine analogs, although these have shown limited activity.[9]
Signaling Pathway and Experimental Workflows
Adrenergic Receptor Signaling Pathway
Dipivefrin, as a prodrug of epinephrine, ultimately exerts its effects through the activation of adrenergic receptors.[10] Epinephrine is an agonist for both α and β-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[10][11] The activation of these receptors triggers intracellular signaling cascades that lead to the physiological effects of the drug, such as the reduction of intraocular pressure.[11][12]
Caption: Adrenergic receptor signaling cascade initiated by Dipivefrin.
Experimental Workflow for HPLC Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of Dipivefrin Hydrochloride in an ophthalmic solution using RP-HPLC.
Caption: Workflow for quantitative analysis of Dipivefrin HCl by HPLC.
Experimental Protocols
Protocol for ¹H NMR and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve an accurately weighed amount of Dipivefrin Hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum using standard parameters. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 5-10 seconds) may be necessary for quantitative analysis of quaternary carbons.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding nuclei in the molecule.
Protocol for FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of Dipivefrin Hydrochloride with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogenous powder is obtained.[13][14]
-
Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (approximately 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[13]
-
Background Spectrum: Obtain a background spectrum of a pure KBr pellet.
-
Sample Spectrum: Place the sample pellet in the FT-IR spectrometer and acquire the infrared spectrum over a suitable range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: The obtained spectrum should be background-corrected. Identify and assign the characteristic absorption bands to the functional groups present in the molecule. For hydrochlorides, using potassium chloride (KCl) instead of KBr can prevent ion exchange and potential spectral artifacts.[15][16]
Protocol for RP-HPLC Analysis
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of organic solvent (e.g., acetonitrile) and aqueous buffer. Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of Dipivefrin Hydrochloride reference standard of known concentration in the mobile phase or a suitable diluent. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution Preparation: Accurately dilute the ophthalmic solution with the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions: Set up the HPLC system with the appropriate column, mobile phase, flow rate, and detector wavelength as detailed in Table 6.
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution.
-
Quantification: Determine the peak area of Dipivefrin Hydrochloride in the sample chromatogram and calculate the concentration using the calibration curve. Validate the method according to ICH guidelines for parameters such as linearity, accuracy, precision, and specificity.[17][18]
References
- 1. Ocular prodrugs: Attributes and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. Dipivefrin hydrochloride(64019-93-8) 1H NMR spectrum [chemicalbook.com]
- 4. Dipivefrin hydrochloride | SIELC Technologies [sielc.com]
- 5. Prodrug approaches to enhancement of physicochemical properties of drugs IV: novel epinephrine prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US4656309A - Preparation of alpha-pivaloyl-substituted acetic acid esters - Google Patents [patents.google.com]
- 8. Pivalic Acid Esters, Pivalates [organic-chemistry.org]
- 9. Acidic epinephrine analogues derived from 1H, 3H-2,1,3-benzothiadiazole 2,2-dioxide and from trifluoromethanesulfonanilide. A new synthesis of 1H,3H-2,1,3-benzothiadiazole 2,2-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. researchgate.net [researchgate.net]
- 13. pelletpressdiesets.com [pelletpressdiesets.com]
- 14. scienceijsar.com [scienceijsar.com]
- 15. KBr Pellet Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. jasco-global.com [jasco-global.com]
- 17. bepls.com [bepls.com]
- 18. sphinxsai.com [sphinxsai.com]
